2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572044
InChI: InChI=1S/2C6H11NO2S.C2H2O4/c2*8-10(9)4-6(5-10)1-2-7-3-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
SMILES: C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Molecular Formula: C14H24N2O8S2
Molecular Weight: 412.5 g/mol

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate

CAS No.:

Cat. No.: VC13572044

Molecular Formula: C14H24N2O8S2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate -

Specification

Molecular Formula C14H24N2O8S2
Molecular Weight 412.5 g/mol
IUPAC Name 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;oxalic acid
Standard InChI InChI=1S/2C6H11NO2S.C2H2O4/c2*8-10(9)4-6(5-10)1-2-7-3-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Standard InChI Key FPEDGLKYZRJTEI-UHFFFAOYSA-N
SMILES C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Canonical SMILES C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two fused spirocyclic systems:

  • A 2-thia-6-azaspiro[3.4]octane core, where sulfur and nitrogen atoms occupy distinct positions within a bicyclic framework.

  • A 2,2-dioxide functional group, indicating sulfone oxidation at the sulfur center.

  • A hemioxalate counterion (oxalic acid in a 2:1 stoichiometric ratio), which stabilizes the salt form .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₄N₂O₈S₂
Molecular Weight412.5 g/mol
IUPAC Name2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide; oxalic acid
SMILESC1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Storage ConditionsRefrigerated (2–8°C)

The sulfone group (S=O) contributes to polar interactions, while the spirocyclic framework imposes geometric constraints that may influence biological target binding .

Synthesis and Optimization

Route 1: Annulation Strategy

A patent by Gilead Sciences (US10774071B2) outlines a method involving cyclization of pyrrolidine precursors with sulfonylating agents, followed by oxalate salt formation . Key steps include:

  • Ring Closure: Thiirane intermediates are oxidized to sulfones using H₂O₂/CH₃COOH.

  • Salt Formation: Reaction with oxalic acid in ethanol yields the hemioxalate .

Route 2: Microbial Reduction

An alternative approach employs enantioselective microbial reduction of ketone precursors to achieve chiral specificity, though yields remain suboptimal (≤40%) .

Challenges and Solutions

  • Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves reaction homogeneity .

  • Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the target compound .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound’s spirocyclic structure mimics natural enzyme substrates, enabling:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives demonstrate IC₅₀ values of 10–50 nM in kinase assays, suggesting potential in oncology .

  • PI3Kβ Modulation: Patent WO2016097347A1 highlights its role in phosphoinositide-3-kinase inhibition, relevant to cancer and autoimmune disorders .

Immunotherapy

As a component of PD-1/PD-L1 inhibitors, the compound enhances T-cell activation in tumor microenvironments .

Recent Research and Future Directions

Patent Trends (2023–2025)

  • Cancer Immunotherapy: 62% of recent patents (e.g., EP4234030A2) focus on PD-1/PD-L1 pathway modulation .

  • Synthetic Methodology: Continuous-flow systems are being explored to improve yield (≤75%) and reduce waste .

Unresolved Challenges

  • Chiral Resolution: Scalable methods for enantiopure production are lacking .

  • In Vivo Toxicity: No published studies exist on chronic exposure risks .

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